N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-23(24(29)26-18-7-8-21-22(12-18)32-15-31-21)25-13-19(20-6-3-11-30-20)27-10-9-16-4-1-2-5-17(16)14-27/h1-8,11-12,19H,9-10,13-15H2,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOVAZVQJPQLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the dihydroisoquinoline moiety: This step often involves the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone.
Coupling of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the oxalamide linkage: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and furan rings.
Reduction: Reduction reactions can target the dihydroisoquinoline moiety, converting it to a fully saturated isoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include fully saturated isoquinoline derivatives.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(isoquinolin-2-yl)-2-(furan-2-yl)ethyl)oxalamide
Comparison:
- Structural Differences : The presence of different substituents on the isoquinoline moiety or variations in the furan ring can lead to differences in chemical reactivity and biological activity.
- Uniqueness : N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is unique due to its specific combination of structural features, which may confer distinct pharmacological properties.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety, an oxalamide functional group, and a 3,4-dihydroisoquinoline structure linked to a furan moiety. This combination of elements suggests potential interactions with biological systems that could lead to therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, derivatives of benzo[d][1,3]dioxole have been shown to possess antibacterial and antifungal properties. A study on related compounds demonstrated excellent antifungal activity against Candida albicans and notable antibacterial effects against several Gram-positive and Gram-negative bacteria .
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound 1 | Antifungal | C. albicans | 625–1250 |
| Compound 2 | Antibacterial | S. aureus | 250–500 |
| Compound 3 | Antibacterial | E. coli | 500–1000 |
Anti-Cancer Activity
Emerging studies suggest that oxalamide derivatives may also exhibit anti-cancer properties. For example, certain benzoxazepine derivatives displayed cytotoxicity against various cancer cell lines and influenced the release of pro-inflammatory cytokines . The specific effects of this compound on cancer cell proliferation warrant further investigation.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Synthesis of the Isoquinoline and Furan Components : The 3,4-dihydroisoquinoline can be synthesized from appropriate precursors through cyclization reactions.
- Oxalamide Linkage Formation : The final step involves coupling the benzo[d][1,3]dioxole derivative with the isoquinoline-furan component using oxalyl chloride under basic conditions to form the oxalamide bond.
Case Studies
Several studies have examined the biological activity of compounds structurally related to this compound:
- Study A : Investigated a series of oxalamides for their antimicrobial properties. Results indicated that modifications in the substituents significantly influenced their bioactivity.
- Study B : Focused on the anti-cancer potential of similar compounds, revealing that certain derivatives inhibited tumor growth in vitro and in vivo.
Q & A
Basic Question: What are the standard synthetic protocols for synthesizing this oxalamide compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions starting with intermediates like 3,4-dihydroisoquinoline and furan-2-yl-ethylamine. Key steps include:
- Coupling reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation .
- Use of solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability .
- Catalysts like palladium for cross-coupling steps .
Optimization strategies : - Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
- Adjust temperature (e.g., reflux vs. room temperature) to balance reaction rate and side-product formation .
Basic Question: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the benzo[d][1,3]dioxole, dihydroisoquinoline, and furan moieties .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .
Basic Question: How does the compound’s reactivity vary under different pH or solvent conditions?
Methodological Answer:
- pH sensitivity : The oxalamide bond may hydrolyze under strongly acidic or basic conditions. Stability tests in buffers (pH 3–9) are recommended .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the dihydroisoquinoline nitrogen, while non-polar solvents stabilize aromatic stacking .
Advanced Question: What experimental approaches are used to study its mechanism of action in biological systems?
Methodological Answer:
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with enzymes/receptors .
- Cellular pathway analysis : Western blotting or qPCR to assess downstream effects on apoptosis (e.g., caspase-3 activation) or cell cycle regulators (e.g., p53) .
- Mutagenesis studies : Identify critical residues in target proteins using site-directed mutagenesis .
Advanced Question: How can in vitro and in vivo assays be designed to evaluate anticancer activity?
Methodological Answer:
- In vitro :
- MTT assay : Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Migration assays : Use scratch/wound-healing models to assess anti-metastatic potential .
- In vivo :
- Xenograft models : Administer compound intraperitoneally (5–20 mg/kg) and monitor tumor volume vs. controls .
- Pharmacokinetics : Measure plasma half-life via LC-MS to optimize dosing regimens .
Advanced Question: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to isolate functional group contributions .
- Dose-response curves : Ensure consistency in IC₅₀ calculations across studies .
- Computational docking : Validate target specificity using molecular dynamics simulations .
Advanced Question: What computational strategies integrate with experimental data to predict novel derivatives?
Methodological Answer:
- QSAR models : Train on datasets of similar oxalamides to predict bioactivity .
- Molecular docking : Use AutoDock Vina to screen virtual libraries against targets (e.g., kinases) .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and toxicity early in design .
Advanced Question: How can structure-activity relationship (SAR) studies identify critical functional groups?
Methodological Answer:
- Stepwise modifications : Synthesize analogs with incremental changes (e.g., substituents on the dihydroisoquinoline ring) .
- Pharmacophore mapping : Highlight hydrogen-bond donors/acceptors using Schrödinger’s Phase .
- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
